Bacteriocin leucocin C

bacteriocin genetics heterologous expression ABC transporter

Bacteriocin leucocin C is a class IIa (pediocin-like) antimicrobial peptide produced by Leuconostoc carnosum 4010 and Leuconostoc mesenteroides strains. It is a 43-residue cationic peptide with a molecular mass of 4595–4596 Da, containing the characteristic YGNGV consensus motif at its N-terminus and a C-terminal amphipathic α-helix stabilized by a disulfide bridge.

Molecular Formula
Molecular Weight
Cat. No. B1578126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin leucocin C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriocin Leucocin C Procurement Guide: Class IIa Anti-Listerial Peptide for Food Biopreservation and Heterologous Production


Bacteriocin leucocin C is a class IIa (pediocin-like) antimicrobial peptide produced by Leuconostoc carnosum 4010 and Leuconostoc mesenteroides strains. It is a 43-residue cationic peptide with a molecular mass of 4595–4596 Da, containing the characteristic YGNGV consensus motif at its N-terminus and a C-terminal amphipathic α-helix stabilized by a disulfide bridge [1]. Leucocin C exerts potent, targeted bactericidal activity against the foodborne pathogen Listeria monocytogenes through mannose phosphotransferase system (Man-PTS) receptor-mediated membrane permeabilization [2]. Its native producer L. carnosum 4010 is already deployed as a commercial protective culture for vacuum-packed meat products, and the bacteriocin has been successfully expressed heterologously in Lactococcus lactis and the probiotic yeast Saccharomyces boulardii, enabling application across diverse food matrices including pasteurized milk, beer, and marinated poultry [2][3].

Why Leucocin C Cannot Be Interchanged with Leucocin A, Leucocin B, or Pediocin PA-1 in Antimicrobial Applications


Although leucocin A, leucocin B, and leucocin C are often co-produced by the same Leuconostoc strains and share membership in the pediocin-like family, they are not functionally interchangeable. Leucocin C is encoded on a separate plasmid from leucocin A in L. carnosum 4010, with a genetically independent operon containing its own dedicated ABC transporter (lecXTS, 97% identical to the leucocin A transporter) and a distinct immunity protein LecI that shares only 48% homology with immunity proteins of sakacin P and listeriocin [1]. Critically, leucocin C inhibits Listeria and other lactic acid bacteria, whereas leucocin B has a restricted spectrum limited to Leuconostoc and Weissella genera and lacks anti-listerial activity entirely [2]. Furthermore, the leucocin C operon architecture—with intact structural, immunity, and transporter genes on a single plasmid—makes it uniquely amenable to heterologous expression without requiring complementation by host-encoded transport factors, a limitation that constrains the portability of leucocin A from L. carnosum 4010 [1]. These genetic and functional differences mean that substituting leucocin C with a generic class IIa bacteriocin will not reproduce the same production yield, immunity profile, or spectrum of activity.

Quantitative Differentiation Evidence for Bacteriocin Leucocin C Versus Closest Analogs


Independent Genetic Operon with Dedicated ABC Transporter Enables Plasmid-Based Heterologous Expression Without Host Complementation

In Leuconostoc carnosum 4010, the leucocin C operon (lecC-lecI-lecXTS) is localised on a large plasmid physically distinct from the plasmid harbouring the leucocin A genes. The leucocin C cluster includes two intact operons: lecCI encoding the precursor and immunity protein LecI (97 amino acids), and lecXTS encoding a dedicated ABC transporter and accessory protein [1]. By contrast, the leucocin A operon in the same strain (L. carnosum 4010) contains only the structural and immunity genes (lcaAB) and lacks transporter genes, rendering it genetically incomplete compared with the leucocin A operon of L. gelidum UAL 187 [1]. The leucocin C ABC transporter operon lecXTS is 97% identical at the nucleotide level to the leucocin A transporter operon lcaECD of L. gelidum [1]. The immunity protein LecI shares 48% amino acid homology with the immunity proteins of sakacin P and listeriocin [1]. This self-contained genetic architecture allowed functional leucocin C secretion from Lactococcus lactis using only the mature lecC gene fused to the usp45 signal sequence in vector pLEB690, as demonstrated by large inhibition halos on L. monocytogenes and Leuconostoc mesenteroides indicator lawns [1].

bacteriocin genetics heterologous expression ABC transporter operon architecture

Genome-Reduced Lactococcus lactis Chassis Increases Leucocin C Transcript Level 3.1- to 4.1-Fold and Inhibition Zone 2.5-Fold Over Wild-Type Host

The heterologous production yield of leucocin C was quantitatively compared between wild-type L. lactis NZ9000 (L. lactis 9k) and four genome-reduced mutant strains (9k-1 through 9k-4, with cumulative deletions of 2.83% of the 2,530,294 bp genome) [1]. In M17G medium, the lecC gene transcription level in the largest deletion mutant L. lactis 9k-4-lecC was approximately 3.1-fold higher than that of the wild-type strain; in SA medium, the improvement reached 4.1-fold [1]. Correspondingly, the inhibition zones produced by L. lactis 9k-4-lecC on L. monocytogenes indicator plates were approximately 2.5-fold larger than those of wild-type L. lactis 9k-lecC under nisin-inducible expression conditions [1]. When combined with the strong constitutive promoter P8, the inhibition zone of L. lactis 9k-4-P8/lecC reached approximately 3.0-fold larger than the wild-type strain [1]. The genome-reduced chassis also exhibited superior physiological traits: L. lactis 9k-4 showed a 15% increase in biomass yield coefficient (Y_X/S ≈ 0.32 vs ≈0.28) and a 21% increase in cellular ATP content (Y_ATP/X) compared with the parental strain [1].

genome reduction metabolic engineering bacteriocin yield Lactococcus lactis chassis

Chromosomal Integration of lecCI Confers 100% Genetic Stability Over 700 Generations Versus Progressive Plasmid Loss

The genetic stability of leucocin C production was compared between two expression strategies in Lactococcus lactis N8: plasmid-based expression (N8-p-lecCI) and chromosomal integration via homologous recombination (N8-r-lecCI) [1]. After 500 generations of continuous culture in SGM17 broth without antibiotic selection pressure, the percentage of leucocin C-expressing cells in the N8-p-lecCI population declined to 99.33 ± 0.47%, and further dropped to 98.33 ± 0.47% after 700 generations [1]. In contrast, the chromosomally integrated strain N8-r-lecCI maintained 100% leucocin C expression throughout the entire 700-generation experiment [1]. This stability was achieved without compromising growth: the growth curves of N8, N8-p-lecCI, and N8-r-lecCI were statistically indistinguishable, confirming that leucocin C expression imposes no metabolic burden on the host [1].

genetic stability chromosomal integration fermentation consistency industrial strain engineering

Synergistic Co-Expression of Leucocin C with Nisin Z Reduces Effective Antimicrobial Dose by 75% and Expands Inhibitory Spectrum from 4 to 8 Target Strains

A recombinant L. lactis N8 strain (N8-r-lecCI) co-expressing nisin Z and leucocin C was constructed and compared against the wild-type nisin Z-producing parental strain N8 for antimicrobial spectrum and potency [1]. The co-expression strain inhibited all 8 indicator strains tested, whereas the wild-type N8 inhibited only 4 strains, demonstrating a doubling of the antimicrobial spectrum [1]. Quantitative MIC determination in checkerboard format showed that the combination of N8-r-lecCI supernatant with EDTA (0.0625 mg/mL) reduced the effective supernatant MIC against L. monocytogenes ATCC 19115 by 75% (from 1/8× dilution to 1/32× dilution) [1]. Against S. aureus ATCC 6538, the MIC reduction was also 75% (from 1/64× to 1/256×) in the presence of 0.03125 mg/mL EDTA, and against E. coli O157:H7 the MIC reduction reached 87.5% (from 1/2× to 1/16×) with 0.625 mg/mL EDTA [1]. In a time-kill assay performed in pasteurized milk at both refrigeration (4°C) and room temperature (25°C), the combination of EDTA and N8-r-lecCI supernatant reduced viable L. monocytogenes counts by more than 2 log10 CFU/mL [1].

bacteriocin synergy nisin co-expression antimicrobial spectrum checkerboard assay

Complete 43-Residue Sequence and 4595 Da Mass Differentiate Leucocin C from the 37-Residue Leucocin A by Size, Charge Distribution, and Predicted Membrane-Interaction Geometry

The complete and corrected amino acid sequence of leucocin C was determined by Edman degradation of the intact peptide and a C-terminal Asp-N endoprotease fragment, revealing 43 residues: KNYGNGVHCTKKGCSVDWGYAWTNIANNSVMNGLTGGNAGWHN [1]. Mass spectrometry confirmed a molecular weight of 4595 Da (theoretical 4596 Da), significantly larger than leucocin A-UAL 187, which contains 37 residues with a calculated molecular weight of 3932.3 Da [1][2]. Circular dichroism spectroscopy demonstrated that leucocin C, like leucocins A and B, undergoes a structural transition from an aqueous random-coil conformation to a β-sheet-rich structure in membrane-mimetic SDS micelles, consistent with the class IIa mechanism of membrane insertion and pore formation [3]. The additional 6 residues in leucocin C relative to leucocin A are located in the C-terminal region, which contributes to the amphipathic α-helix responsible for membrane interaction, suggesting distinct membrane-binding geometry and potentially altered target-cell specificity [1][3].

peptide sequencing mass spectrometry structure-activity relationship class IIa bacteriocin

Single Amino Acid Variant Leucocin C-607 Exhibits Distinct Heat Stability and Inhibitory Spectrum Relative to the Co-Produced Second Bacteriocin from the Same Strain

Leucocin C-607, isolated from Leuconostoc pseudomesenteroides 607 from persimmon fruit, is a natural variant differing from leucocin C of L. mesenteroides by only a single amino acid residue (molecular size 4623.05 Da vs 4595–4598 Da) [1]. The producing strain also secretes a second, distinct antibacterial peptide with a molecular size of 3007.7 or 3121.97 Da [1]. Direct comparison of the two peptides from the same culture supernatant revealed distinct characteristics in both heat stability and inhibitory spectrum [1]. Leucocin C-607 retained activity after heating at 80°C for 6 hours and showed relative stability after heating at 100°C, while the co-produced peptide exhibited different thermal tolerance profiles [1]. The partial N-terminal sequence of leucocin C-607 (NH2-KNYGNGVHxTKKGxS) confirmed the characteristic YGNGV motif of class IIa bacteriocins [1]. This natural variant demonstrates that even single-residue differences within the leucocin C scaffold can generate functionally distinct antimicrobial profiles, providing a platform for structure-guided engineering of improved variants [1].

bacteriocin variant heat stability inhibitory spectrum natural diversity

High-Impact Application Scenarios for Bacteriocin Leucocin C Based on Verified Differential Evidence


Chromosomally Integrated GRAS Production Strain for Continuous Fermentation of Anti-Listerial Dairy Products

The demonstrated 100% genetic stability of the N8-r-lecCI strain over 700 generations without antibiotic selection [1] makes it suitable for continuous or repeated-batch fermentation processes where plasmid loss would progressively degrade antimicrobial output. Because the strain co-expresses nisin Z and leucocin C, it delivers a dual-mode bactericidal mechanism—nisin targets lipid II and leucocin C targets Man-PTS—reducing the probability of resistance emergence. The expanded spectrum (8 indicator strains inhibited vs 4 by the parental nisin-only strain) and the 75% MIC reduction against L. monocytogenes when formulated with food-grade EDTA [1] support application in pasteurized milk and other dairy products where refrigeration-compatible activity is essential, as validated by the >2 log10 CFU/mL reduction at 4°C in pasteurized milk time-kill assays [1].

High-Titre Heterologous Leucocin C Manufacturing Using Genome-Reduced Lactococcus lactis Chassis with Constitutive Promoter Systems

For industrial-scale production of purified leucocin C as a standalone biopreservative ingredient, the genome-reduced L. lactis 9k-4 chassis expressing lecC under the strong constitutive promoter P8 provides the highest reported yield: 3.0-fold larger inhibition zones than the wild-type host, combined with 15% higher biomass yield and 21% higher cellular ATP [2]. The constitutive expression system eliminates the need for nisin induction, reducing raw material costs and simplifying downstream purification by removing the inducer from the process stream. The self-contained nature of the leucocin C operon means that only the mature lecC gene with a secretion signal needs to be introduced, avoiding the engineering complexity required for bacteriocins that depend on host-encoded transporters [3].

Anti-Listerial Functional Beverages and Marinades Using Leucocin C-Secreting Probiotic Saccharomyces boulardii

Leucocin C has been functionally expressed and secreted by the GRAS probiotic yeast S. boulardii, which produced anti-listerial beer during fermentation that retained activity for at least 38 days [4]. When this beer was used as a marinade for raw chicken breast strips spiked with L. monocytogenes, it achieved a 1.6 log reduction (from 2.2 × 10⁷ CFU/g) with day-24 beer and a 2.2 log reduction (from 1.8 × 10⁵ CFU/g) with day-38 beer [4]. This application exploits the unique portability of the leucocin C genetic cassette—enabled by its self-contained operon architecture—into a eukaryotic host that is already accepted as a probiotic in human nutrition, opening application niches that are inaccessible to bacteriocins requiring prokaryotic production hosts [3][4].

Bioprotective Meat Cultures Leveraging the Co-Production of Leucocin C and Leucocin A for Dual-Target Anti-Listerial Activity

The native producer Leuconostoc carnosum 4010 is already validated as a protective culture for vacuum-packed meat products: addition of 10⁷ CFU/g to vacuum-packaged meat sausage immediately reduced viable L. monocytogenes to below the detection limit, with no pathogen recovery during 21 days of storage at 5°C [5]. The strain produces both leucocin A and leucocin C from genetically independent operons on separate plasmids [3]. The leucocin C component contributes anti-listerial activity against lactic acid bacteria in addition to L. monocytogenes, providing broader intra-microbiota competition than leucocin A alone [6]. For procurement purposes, specifying L. carnosum 4010 rather than a single-bacteriocin-producing strain ensures the dual-bacteriocin phenotype that has been empirically validated in meat matrices.

Quote Request

Request a Quote for Bacteriocin leucocin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.